(2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one
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Overview
Description
The compound “(2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[321]octan-8-yl}prop-2-en-1-one” is a complex organic molecule characterized by its unique bicyclic structure and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common approach might include:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat or pressure.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions, often using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Formation of the Enone Moiety: The enone structure can be formed through aldol condensation, where an aldehyde and a ketone react in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the enone moiety, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration, respectively.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Materials Science: Its unique structure can be utilized in the design of novel materials with specific electronic properties.
Biology
Drug Development: The compound’s structure may be explored for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Therapeutics: Research may focus on its potential as a therapeutic agent, targeting specific biological pathways.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one: shares similarities with other bicyclic enones and methoxy-substituted aromatic compounds.
Uniqueness
Structural Complexity: The combination of a bicyclic core with multiple methoxy groups and an enone moiety makes it unique.
Its unique structure may offer distinct advantages in specific applications, such as enhanced binding affinity in drug development.
Biological Activity
The compound (2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a prop-2-en-1-one moiety linked to a 3-methoxy-8-azabicyclo[3.2.1]octane group and a 3,4-dimethoxyphenyl substituent. The molecular formula is C20H25N1O4, and its molecular weight is approximately 341.42 g/mol .
1. Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been shown to possess selective cytotoxicity against various cancer cell lines. A study highlighted that these compounds could inhibit cell proliferation in human cancer cells through apoptosis induction mechanisms, potentially targeting specific signaling pathways involved in cancer progression .
2. Kappa Opioid Receptor Antagonism
The compound has been studied for its activity as a kappa opioid receptor antagonist . Kappa antagonists are known to modulate pain and may have applications in treating mood disorders and addiction. For example, modifications to similar scaffolds have resulted in compounds with high selectivity for kappa receptors, showing promising results in preclinical models .
3. Neuroprotective Effects
The neuroprotective potential of this compound has also been explored, particularly in the context of neurodegenerative diseases. Compounds featuring the 8-azabicyclo structure have demonstrated the ability to cross the blood-brain barrier and exert protective effects on neuronal cells under stress conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Specific Enzymatic Pathways: Similar compounds have shown to inhibit enzymes involved in tumor growth and metastasis.
- Receptor Modulation: As a kappa opioid receptor antagonist, it may alter neurotransmitter release patterns, affecting pain perception and mood.
- Induction of Apoptosis: The ability to induce programmed cell death in cancer cells is critical for its anticancer effects.
Case Studies and Research Findings
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-22-16-11-14-6-7-15(12-16)20(14)19(21)9-5-13-4-8-17(23-2)18(10-13)24-3/h4-5,8-10,14-16H,6-7,11-12H2,1-3H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROMCKUQCCENKJ-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CC2CCC(C1)N2C(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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